2-Oxazolidinone
Overview
Description
2-Oxazolidinone is a core chemical structure that forms the basis of a novel class of synthetic antimicrobial agents known as oxazolidinones. These compounds have gained significant attention due to their unique mechanism of action, which involves the inhibition of bacterial protein synthesis. Oxazolidinones are particularly effective against a range of Gram-positive bacteria, including strains resistant to other antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Synthesis Analysis
The synthesis of 2-oxazolidinones has been a subject of considerable interest. One method involves the direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanols, which yields 2-oxazolidinones with high efficiency and catalytic productivity . Another innovative approach is the Pd-catalyzed, water-promoted sequential oxidative aminocarbonylation-cyclocarbonylation process, which converts alpha,alpha-disubstituted 2-ynylamines and secondary amines into 2-oxazolidinones . Additionally, a highly efficient synthesis from five-membered cyclic carbonates and β-aminoalcohols or 1,2-diamines has been reported, which provides excellent yields under optimized conditions . The use of ionic liquids for auto-tandem catalysis has also been explored, demonstrating the versatility of methods available for synthesizing this important class of compounds .
Molecular Structure Analysis
The molecular structure of oxazolidinones is characterized by the presence of an oxazolidinone ring. This ring is essential for the antibiotic activity of these compounds. The S configuration of the substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent are key structural features that contribute to the biological activity of oxazolidinones .
Chemical Reactions Analysis
Oxazolidinones interact with the bacterial ribosome, specifically binding to the P site at the ribosomal 50S subunit. This interaction inhibits protein synthesis by interfering with the placement of aminoacyl-tRNA, which is crucial for the elongation of the peptide chain during translation . The binding sites and mode of action of oxazolidinones are unique among antibiotics that target the ribosome .
Physical and Chemical Properties Analysis
Oxazolidinones exhibit bacteriostatic activity against many pathogens, with some compounds showing bactericidal effects against certain bacteria like streptococci. They are effective against drug-resistant strains and have favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration . The presence of human serum does not affect the antibacterial activities of oxazolidinones, and they have demonstrated in vitro efficacy against a variety of clinically important human pathogens . Resistance to oxazolidinones is rare, but cases associated with 23S rRNA alterations have been reported . The chemical, biological, and analytical aspects of oxazolidinones, including their synthesis, biological activity, and analytical determination, have been extensively reviewed, highlighting their significance as the only new class of synthetic antibiotics introduced in clinical use over the past 50 years .
Scientific Research Applications
Antibacterial Properties
2-Oxazolidinone, particularly in the form of oxazolidinones, exhibits potent activity against a wide range of Gram-positive bacteria. This includes strains resistant to other antibiotics such as methicillin, vancomycin, and penicillin. Oxazolidinones function by inhibiting protein synthesis in bacteria, targeting the ribosomal 50S subunit and obstructing the formation of a functional 70S initiation complex in protein synthesis. This unique mode of action contributes to their effectiveness against multidrug-resistant pathogens. For example, Linezolid, a notable oxazolidinone, is utilized for treating Gram-positive infections due to its excellent penetration and accumulation in various tissues, including bone, lung, and cerebrospinal fluid (Bozdoğan & Appelbaum, 2004).
Beyond Antibacterial Activities
Recent studies have expanded the understanding of 2-oxazolidinone's biological activities beyond their antibacterial properties. Research conducted over the past decade (2011-2021) reveals diverse biological activities of 2-oxazolidinones, indicating potential applications in other areas of medical science beyond their conventional use as antibacterial agents (Yuan et al., 2022).
Synthesis and Development of Derivatives
The synthesis and development of 2-oxazolidinone derivatives, aimed at improving their safety profile and antibacterial spectrum, are active areas of research. For instance, 4-substituted 1,2,3-triazoles have been identified as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, indicating a safer profile. These findings are crucial for developing oxazolidinones with improved safety (Reck et al., 2005).
Pharmaceutical Synthesis
2-Oxazolidinones are also significant in pharmaceutical synthesis. Enantiomerically pure derivatives of 5-hydroxymethyl-2-oxazolidinone, for example, have been synthesized starting with D-mannitol and L-ascorbic acid, indicating their versatility and applicability in creating various pharmacologically active compounds (Danielmeier & Steckhan, 1995).
Mechanism of Action
Understanding the mechanism of action of oxazolidinones at the molecular level is crucial. Research demonstrates that these compounds interact with the A site of the bacterial ribosome, affecting aminoacyl-tRNA placement. This interaction is also observed in human mitochondrial ribosomes, providing a basis for understanding the inhibition of mitochondrial protein synthesis, which is linked to clinical side effects associated with oxazolidinone therapy (Leach et al., 2007).
Safety And Hazards
2-Oxazolidinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is a questionable carcinogen with experimental tumorigenic data .
Future Directions
Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry. Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Therefore, this class of compounds has potential for further exploration in medicinal chemistry .
properties
IUPAC Name |
1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXIZTKNFFYFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074326 | |
Record name | 2-Oxazolidinone | |
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Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Oxazolidinone | |
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Solubility |
>13.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260826 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Oxazolidinone | |
CAS RN |
497-25-6, 51667-26-6 | |
Record name | 2-Oxazolidinone | |
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Record name | 1,3-Oxazolidin-2-one | |
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Record name | Oxazolidinone | |
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Record name | 2-Oxazolidinone | |
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Record name | 2-Oxazolidinone | |
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Record name | 2-Oxazolidinone | |
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Record name | 2-Oxazolidinone | |
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Record name | 1,3-oxazolidin-2-one | |
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Record name | 2-OXAZOLIDINONE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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